Product packaging for 4-[(Hydroxyimino)methyl]phenol(Cat. No.:)

4-[(Hydroxyimino)methyl]phenol

Cat. No.: B1296232
M. Wt: 137.14 g/mol
InChI Key: LJEARAFLOCEYHX-UHFFFAOYSA-N
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Description

4-[(Hydroxyimino)methyl]phenol is a phenol-based compound of interest in organic synthesis and biological research. This compound features a hydroxyiminomethyl functional group, a motif known to act as a versatile ligand in coordination chemistry for constructing binuclear metal complexes with transition metals like Copper(II) and Nickel(II) . Such complexes are valuable models for studying magneto-structural correlations and molecular magnetism . Furthermore, as a 4-substituted phenol, this compound may share biological activity mechanisms with related molecules. Research on similar phenols shows they can inhibit tyrosinase activity, deplete cellular glutathione, and induce quinone formation, which can increase the immunogenicity of melanosomal proteins . These properties make 4-substituted phenols a subject of investigation for inducing vitiligo and specific antimelanoma immunity, highlighting their potential in immunology and melanoma research . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B1296232 4-[(Hydroxyimino)methyl]phenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxyiminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-5,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEARAFLOCEYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301034613
Record name 4-Hydroxybenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-06-9
Record name 4-Hydroxybenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Hydroxyimino Methyl Phenol and Its Analogues

Direct Synthesis Approaches to 4-[(Hydroxyimino)methyl]phenol

The most direct and common method for the synthesis of this compound is the condensation reaction between 4-hydroxybenzaldehyde (B117250) and a hydroxylamine (B1172632) salt, typically hydroxylamine hydrochloride (NH₂OH·HCl). This reaction converts the aldehyde functional group into an oxime.

The general reaction involves mixing 4-hydroxybenzaldehyde with hydroxylamine hydrochloride in a suitable solvent. The reaction is often facilitated by a base, such as sodium hydroxide (B78521) or sodium acetate (B1210297), which neutralizes the hydrochloric acid formed, driving the reaction to completion. The choice of solvent and reaction conditions can influence the reaction time and yield.

Recent advancements have focused on developing more environmentally friendly and efficient protocols. A notable "green" synthesis approach utilizes a mixture of mineral water and methanol (B129727) as the solvent system. This method avoids the need for traditional catalysts and can produce this compound in high yield within a very short reaction time. For example, the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride in a mineral water/methanol mixture at room temperature can yield the desired oxime in as little as 10 minutes.

Table 1: Conditions for Direct Synthesis of this compound

Precursor Reagent Solvent System Time Yield
4-Hydroxybenzaldehyde NH₂OH·HCl Mineral Water / Methanol 10 min 80%

Synthesis of Halogenated Phenolic Oxime Derivatives

Halogenated phenolic oximes are an important subclass of compounds, often synthesized for their modified electronic properties and potential as ligands for metal complexes. The synthesis typically involves either the bromination of a pre-formed phenolic oxime or the oximation of a brominated phenolic aldehyde.

The synthesis of dibrominated phenolic oximes is well-documented, particularly for isomers such as 3,5-dibromosalicylaldoxime (B1437439), which is structurally related to the target compound. The common protocol for synthesizing this class of compounds begins with the corresponding dibrominated aldehyde.

For instance, the synthesis of 3,5-dibromosalicylaldoxime starts with 3,5-dibromosalicylaldehyde (B1199182). nih.govresearchgate.net The procedure involves dissolving hydroxylamine hydrochloride and a base like sodium hydroxide in ethanol (B145695). nih.govresearchgate.net The ethanolic solution of 3,5-dibromosalicylaldehyde is then added dropwise to this mixture at an elevated temperature (e.g., 70°C) and refluxed for a period of time, typically around two hours. nih.govresearchgate.net Upon cooling, the crude product precipitates and can be purified by recrystallization from ethanol. nih.govresearchgate.net

An alternative conceptual pathway involves the direct bromination of the phenolic aldehyde precursor. For example, 4-hydroxybenzaldehyde can be treated with elemental bromine in a solvent like methanol. mdma.chresearchgate.net This reaction can lead to mono- or di-brominated products depending on the stoichiometry of the bromine used. The resulting brominated aldehyde can then undergo the oximation reaction as described previously to yield the final halogenated phenolic oxime.

Transition metal catalysis offers modern and efficient routes for halogenation reactions. Copper-mediated synthesis represents a significant pathway for producing brominated aromatic compounds, which are precursors to brominated phenolic oximes.

A key example is the copper-mediated radiobromination of (hetero)aryl boronic pinacol (B44631) esters. nih.gov This method allows for the late-stage introduction of bromine onto an aromatic ring. In this process, a phenolic boronic ester precursor could be reacted with a bromide source in the presence of a copper catalyst, such as [Cu(py)₄OTf₂], to yield the brominated phenol (B47542). nih.gov This brominated intermediate can subsequently be converted to the target oxime. This pathway is noted for its broad functional group tolerance and high efficiency. nih.gov

While direct copper-mediated synthesis of the oxime itself is less common, copper catalysts are frequently used in subsequent reactions of brominated phenols. For example, copper bromide (CuBr) is used to catalyze the coupling of 3-bromo-4-hydroxybenzaldehyde (B1265673) with sodium methoxide (B1231860) in the synthesis of vanillin, demonstrating the utility of copper in activating brominated phenolic aldehydes for further transformations. researchgate.netudel.edu

Synthesis of Schiff Base Oxime Ligands Incorporating the Phenol Moiety

The phenol and oxime functionalities can be incorporated into larger molecular structures, such as Schiff bases and hydrazones, to create multifunctional ligands for coordination chemistry.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). Phenolic Schiff bases are typically synthesized through the condensation of a phenolic aldehyde or ketone with a primary amine. The reaction is often carried out by refluxing the reactants in an alcoholic solvent, such as ethanol or methanol.

For example, various iminomethylphenol analogues can be synthesized by reacting a phenolic aldehyde like isovanillin (B20041) (3-methoxy-4-hydroxybenzaldehyde) with different primary amines. nih.gov The reaction involves mixing equimolar amounts of the aldehyde and the amine in a solvent and heating the mixture to drive off the water molecule formed during the condensation. nih.gov This general method can be applied to a wide range of phenolic aldehydes and amines to produce a diverse library of Schiff base ligands. A similar condensation of salicylaldehyde (B1680747) with p-toluidine (B81030) is another classic example of this transformation. researchgate.net

Table 2: Examples of Condensation Reactions for Iminomethylphenol Analogues

Phenolic Aldehyde Primary Amine Product Type
Isovanillin 2-Aminophenol Phenolic Schiff Base nih.gov
Isovanillin 4-Fluoroaniline Phenolic Schiff Base nih.gov

Oxime hydrazone derivatives are complex ligands containing both an oxime (C=N-OH) and a hydrazone (C=N-NH) moiety, along with a phenolic group. The synthesis of these molecules can be achieved through multi-step pathways.

A general route involves the condensation of a carbonyl compound with a hydrazine (B178648) or hydrazide derivative. unimas.my To incorporate both the oxime and phenol groups, a precursor containing one of these functionalities is reacted to introduce the other.

One specific route involves reacting a keto-oxime, such as 4-isonitrosoacetyldiphenyl, with hydrazine hydrate. scilit.com This step forms a hydrazo oxime intermediate (2-(biphenyl)-2-hydrazonoacetaldehyde oxime). scilit.com This intermediate, which now contains both the oxime and hydrazone functionalities, can then be reacted with a phenolic aldehyde, such as o-hydroxybenzaldehyde (salicylaldehyde), through a condensation reaction. scilit.com This final step attaches the phenol moiety to the oxime-hydrazone scaffold, yielding the desired complex ligand. This method allows for the systematic construction of these multifunctional molecules by sequentially introducing the desired chemical groups.

Derivatization Strategies for this compound and Related Structures

The dehydration of aldoximes, such as this compound, represents a direct and common route to the synthesis of nitriles. This transformation is of significant interest as the resulting product, 4-cyanophenol (also known as 4-hydroxybenzonitrile), is a valuable intermediate in the production of pharmaceuticals and agrochemicals. youtube.com A variety of reagents and methodologies have been developed to effect this conversion under different reaction conditions.

The process generally involves treating the oxime with a dehydrating agent. One established method involves the use of phosgene, which can be bubbled through a solution containing the hydroxybenzaldoxime to yield the corresponding cyanophenol. acs.org This reaction can even be performed in a one-pot synthesis starting from 4-hydroxybenzaldehyde and a hydroxylamine, without the need to isolate the intermediate oxime. acs.org

Other effective dehydrating agents for converting aldoximes to nitriles include:

Formic acid in the presence of sodium formate : This system has been used for the synthesis of ortho-hydroxy substituted aromatic nitriles. core.ac.uk

Thionyl chloride, phosphorus chlorides, and various orthoesters : These are traditional reagents for oxime dehydration. youtube.comcore.ac.uk

1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and DBU : This combination allows for the conversion of aldoximes to nitriles under very mild conditions. mdpi.com

Bis-morpholinophosphorylchloride (bmpc) : This stable, solid reagent efficiently converts aldoximes to nitriles. arabjchem.org

Oxalyl chloride, triethylamine, and triphenylphosphine (B44618) oxide (as a catalyst) : This system provides a rapid, catalytic Appel-type dehydration of oximes. wikipedia.org

p-Toluenesulfonyl chloride and triethylamine : This combination in a suitable solvent like dichloromethane (B109758) can also effect the transformation. researchgate.net

A one-pot synthesis of nitriles directly from aldehydes and hydroxylamine hydrochloride has also been developed using anhydrous ferrous sulfate (B86663) in DMF under reflux, which catalyzes both the oxime formation and its subsequent dehydration. researchgate.net For the specific conversion of 4-hydroxybenzaldehyde to 4-cyanophenol, a process has been described where the intermediate 4-hydroxybenzaldehyde oxime is dehydrated using agents like sulfuric acid, methanesulfonyl chloride, or polyphosphoric acid. nih.gov

The following table summarizes various reagents used for the conversion of aldoximes to nitriles.

Reagent SystemReaction ConditionsReference
PhosgeneRoom temperature or above acs.org
Formic acid / Sodium formateNot specified core.ac.uk
BOP / DBUCH2Cl2, THF, or DMF, room temperature mdpi.com
Bis-morpholinophosphorylchloride (bmpc)Toluene, 55-60°C arabjchem.org
Oxalyl chloride / Et3N / Ph3PO (catalyst)Not specified, typically rapid wikipedia.org
p-Toluenesulfonyl chloride / Et3NDry CH2Cl2, reflux researchgate.net
Anhydrous FeSO4 / DMFReflux researchgate.net
Sulfuric acid, MsCl, or PPANot specified nih.gov

The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a reactive oxime, makes it a suitable monomer for polymerization reactions. Condensation polymerization, in particular, has been employed to synthesize novel polymers incorporating this structure.

One notable example is the synthesis of terpolymers through the condensation of 4-hydroxybenzaldehyde oxime, formaldehyde (B43269), and various substituted acetophenones (e.g., chloro, bromo, methoxy, or methyl substituted). mdpi.com In this type of reaction, the phenolic ring of the oxime and the acetophenone (B1666503) comonomer are linked by methylene (B1212753) bridges derived from formaldehyde, creating a polymer backbone. mdpi.com These reactions are typically carried out under reflux conditions for several hours. mdpi.com

While direct oxidative polycondensation of this compound itself is not extensively detailed in the provided research, the oxidative polycondensation of other phenolic compounds containing imine linkages serves as a relevant precedent. For instance, 2-[(4-pyridilmethylene)-imino]phenol has been polymerized via an oxidative polycondensation reaction using molecular oxygen in an alkaline medium. researchgate.net This suggests that the phenolic hydroxyl group in such structures can be activated for polymerization under oxidative conditions. The polymerization of a related azobenzene (B91143) derivative, 4-[(4-phenylazo-phenyimino)-methyl]-phenol, has also been achieved through enzymatic oxidative polymerization using horseradish peroxidase (HRP) in the presence of hydrogen peroxide. drugbank.com

The general principle of these reactions involves the coupling of phenolic units, which can occur at the ortho and para positions relative to the hydroxyl group, leading to the formation of C-C and C-O-C linkages in the polymer chain. researchgate.net

The following table outlines key details from a study on the synthesis of terpolymers from 4-hydroxybenzaldehyde oxime.

MonomersCondensing ReagentReaction ConditionsResulting PolymerReference
4-Hydroxybenzaldehyde oxime, Substituted AcetophenonesFormaldehydeReflux for 8-10 hrs at 100-120°CTerpolymer resins mdpi.com

Lactamomethylation is a type of aminomethylation reaction that introduces a lactamomethyl group onto a substrate. For phenolic compounds, this reaction typically proceeds via an electrophilic aromatic substitution, where the phenol ring acts as the nucleophile. The reaction involves the phenol, a 1-(hydroxymethyl)lactam, and an acid catalyst. arabjchem.org This process is analogous to the Mannich reaction. core.ac.uk

The general procedure for the lactamomethylation of phenols involves refluxing a solution of the phenol, the 1-(hydroxymethyl)lactam (derived from lactams like pyrrolidone, valerolactam, or caprolactam), and an acid catalyst such as trifluoroacetic acid in a solvent like chloroform (B151607). mdpi.comarabjchem.org

While specific studies on the lactamomethylation of this compound were not found in the provided search results, the established principles of this reaction on other phenols allow for a reasoned prediction of its outcome. For phenols with an unsubstituted position para to the hydroxyl group, substitution preferentially occurs at this para-position. arabjchem.org In the case of this compound, the para-position is already occupied by the (hydroxyimino)methyl group. Therefore, the lactamomethylation would be expected to occur at one of the ortho-positions to the phenolic hydroxyl group.

The reaction mechanism involves the acid-catalyzed formation of a carbocation from the 1-(hydroxymethyl)lactam, which then acts as the electrophile. The electron-rich phenolic ring attacks this electrophile, leading to the substitution. arabjchem.org For this compound, the predicted product would be a 2-(lactamomethyl)-4-[(hydroxyimino)methyl]phenol derivative.

The table below details the typical reactants and conditions for the lactamomethylation of phenols.

Phenolic SubstrateReagentsCatalystSolventTypical ProductReference
Various Alkylphenols1-(Hydroxymethyl)lactams (e.g., from pyrrolidone, caprolactam)Trifluoroacetic AcidChloroformLactamomethylated phenol mdpi.comarabjchem.org
VanillinN-HydroxymethyllactamTrifluoroacetic AcidChloroformLactamomethylated vanillin mdpi.com

Reaction Mechanisms and Chemical Transformations of 4 Hydroxyimino Methyl Phenol

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The benzene (B151609) ring of 4-[(hydroxyimino)methyl]phenol is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. libretexts.org The rate and regioselectivity of these reactions are profoundly influenced by the electronic effects of the existing hydroxyl and oxime substituents.

The regioselectivity of electrophilic attack on the this compound ring is determined by the directing effects of the hydroxyl (-OH) and the (hydroxyimino)methyl (-CH=NOH) groups.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system through resonance. This donation stabilizes the cationic intermediate (the arenium ion or σ-complex) formed during the substitution process, particularly when the electrophile attacks the ortho and para positions. libretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene. libretexts.org

(Hydroxyimino)methyl (-CH=NOH) Group: The (hydroxyimino)methyl group, or oxime group, is generally considered to be an electron-withdrawing and deactivating group. This effect is due to the electronegativity of the nitrogen and oxygen atoms, which pull electron density away from the aromatic ring through an inductive effect. Similar to an aldehyde group, it directs incoming electrophiles to the meta position.

Table 1: Effects of Substituents on Electrophilic Aromatic Substitution
Substituent GroupEffect on ReactivityDirecting Influence
-OH (Hydroxyl)ActivatingOrtho, Para
-CH=NOH (Oxime)DeactivatingMeta
Overall effect on this compoundActivated (relative to benzene)Ortho to the -OH group

The reactivity of an aromatic ring in electrophilic substitution is a direct consequence of the electronic nature of its substituents.

Benzene: As an unsubstituted aromatic hydrocarbon, benzene serves as a baseline for reactivity.

Phenol: Phenol is significantly more reactive than benzene. The strong electron-donating resonance effect of the hydroxyl group greatly increases the electron density of the ring, making it highly susceptible to electrophilic attack.

This compound: The reactivity of this compound lies between that of benzene and phenol. The activating hydroxyl group makes the ring more reactive than benzene. However, the electron-withdrawing oxime group counteracts this activation to some extent. Therefore, this compound is expected to be less reactive than phenol but more reactive than benzene in electrophilic aromatic substitution reactions. Computational chemistry studies on the reaction of formaldehyde (B43269) with phenol have shown that the para-position is highly reactive. usda.gov

Reactions Involving the Oxime Moiety

The oxime functional group (-C=NOH) is a versatile chemical entity that can undergo both oxidation and reduction, leading to different classes of compounds.

The oxidation of the oxime group in this compound can proceed through various pathways depending on the oxidizing agent used. While specific studies on this molecule are limited, general oxidation reactions of aldoximes are well-established. For instance, strong oxidizing agents can convert the oxime to a nitro compound. The oxidation of the related 4-hydroxybenzaldehyde (B117250) using potassium permanganate (B83412) in an acidic medium has been studied, indicating the susceptibility of the benzaldehyde (B42025) functional group (a precursor to the oxime) to oxidation. sphinxsai.com

The reduction of oximes is a common and useful transformation in organic synthesis. The C=N double bond of the oxime can be selectively reduced. nih.gov

Catalytic reduction of oximes is a direct method to synthesize valuable hydroxylamine (B1172632) derivatives. nih.gov However, this transformation can be challenging as over-reduction can cleave the weak N-O bond, leading to primary amines as side products. nih.gov For example, the reduction of 4-hydroxybenzaldehyde, the parent aldehyde, can yield the corresponding benzylic alcohol. researchgate.net Similarly, the reduction of the oxime can yield 4-(aminomethyl)phenol. Various reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., using a platinum-based catalyst) or chemical reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. nih.govias.ac.in

Proton Dissociation and Acidity of Phenolic and Oximino Groups

This compound has two acidic protons: one on the phenolic hydroxyl group and one on the oximino hydroxyl group. The acidity of these protons is expressed by their pKa values.

Phenolic Group Acidity: The pKa of the phenolic proton in this compound is influenced by the electron-withdrawing (hydroxyimino)methyl group. For comparison, the pKa of phenol is approximately 10. quora.com The parent compound, 4-hydroxybenzaldehyde, has a pKa of 7.61 for its phenolic proton. wikipedia.org The aldehyde group is electron-withdrawing, which stabilizes the resulting phenoxide anion and thus increases the acidity compared to phenol. quora.com Given the similar electron-withdrawing nature of the oxime group, the pKa of the phenolic proton in this compound is expected to be in a similar range, making it significantly more acidic than phenol.

Table 2: Comparative Acidity (pKa) of Phenolic Protons
CompoundpKaReference
Phenol~10 quora.com
4-Hydroxybenzaldehyde7.61 wikipedia.org
This compoundEstimated to be similar to 4-Hydroxybenzaldehyde

Potentiometric Determination of Acidity Constants

The acidity constant (pKa) is a critical parameter that quantifies the tendency of a compound to donate a proton. For this compound, which possesses two acidic protons—one on the phenolic hydroxyl group and one on the oxime hydroxyl group—potentiometric titration is a precise method for determining these values. dergipark.org.tr This technique involves the gradual addition of a titrant, typically a strong base like sodium hydroxide (B78521), to a solution of the analyte while monitoring the pH with a calibrated electrode. dergipark.org.trscielo.org.mx

The process begins with dissolving a known quantity of the compound in a suitable solvent, often a water-alcohol mixture to ensure solubility. The solution is then titrated with a standardized basic solution of a known concentration. dergipark.org.tr As the base is added, it neutralizes the acidic protons of this compound, causing a gradual change in the pH of the solution. The pH is recorded after each addition of the titrant.

A titration curve is generated by plotting the measured pH against the volume of titrant added. The curve typically shows one or more inflection points, each corresponding to an equivalence point where an acidic proton has been completely neutralized. The pKa value can be determined from the half-equivalence point, where half of the acid has been converted to its conjugate base. At this point, the pH of the solution is equal to the pKa of the acidic group. For a molecule with multiple acidic protons, like this compound, the titration curve will exhibit multiple buffer regions and equivalence points, provided the pKa values are sufficiently different.

A computer-aided analysis of the titration curve, often using derivative methods, can precisely identify the inflection points and thus the pKa values. plu.mxnih.gov This analytical method provides well-defined and stoichiometric titration curves, allowing for accurate determination of the acidity constants. plu.mxnih.gov

Table 1: Illustrative Data from Potentiometric Titration This table is a representative example of data collected during a potentiometric titration experiment for determining pKa values.

Volume of Titrant (mL)Measured pH
0.003.50
1.004.50
2.005.00
3.005.35
4.005.60
5.005.82
6.006.05
7.006.33
8.006.75
9.007.47 (pKa1)
10.0010.00
11.0010.45
12.0010.70
13.0010.88
14.0011.05
15.0011.20
16.0011.33
17.0011.45
18.0011.58 (pKa2)
19.0012.00
20.0012.25

Influence of Substituents on Proton Dissociation

The acidity of a phenol is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the stability of the corresponding phenoxide ion, thereby affecting the ease of proton dissociation. The electronic effects of substituents are generally categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-donating groups, such as alkyl (-CH3), alkoxy (-OCH3), and amino (-NH2) groups, release electron density into the aromatic ring. sapub.orgkuleuven.be This increased electron density destabilizes the negative charge on the oxygen atom of the phenoxide ion, making the ion less stable. Consequently, the equilibrium for proton dissociation shifts to the left, resulting in a weaker acid (a higher pKa value). kuleuven.be

Conversely, electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3), pull electron density away from the aromatic ring. sapub.org This effect helps to delocalize and stabilize the negative charge on the phenoxide ion. The stabilization of the conjugate base shifts the dissociation equilibrium to the right, making the phenol a stronger acid (a lower pKa value). sapub.orgmdpi.com

In the case of this compound, the phenolic proton's acidity is influenced by the -(CH=NOH) group at the para position. This group acts as an electron-withdrawing group through resonance and inductive effects, which would be expected to increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. The stability of the resulting phenoxide ion is enhanced by delocalization of the negative charge over the substituent.

Table 2: Effect of Para-Substituents on the pKa of Phenol This table illustrates the general trend of how different electron-donating and electron-withdrawing substituents at the para-position affect the acidity of phenol.

Substituent (X)Chemical GroupElectronic EffectRepresentative pKa
-HHydrogenNeutral9.95
-CH3MethylElectron-Donating10.17
-OCH3MethoxyElectron-Donating10.21
-OHHydroxylElectron-Donating10.18
-NH2AminoElectron-Donating10.30
-ClChloroElectron-Withdrawing9.42
-CNCyanoElectron-Withdrawing7.95
-CF3TrifluoromethylElectron-Withdrawing8.70
-NO2NitroElectron-Withdrawing7.15

Mechanistic Analogies with Established Organic Reactions

Insights from the Reimer-Tiemann Reaction Mechanism for Formylation

The synthesis of hydroxybenzaldehydes, the precursors to compounds like this compound, can often be achieved through the formylation of phenols. The Reimer-Tiemann reaction provides a classic and mechanistically insightful example of such a transformation, specifically the ortho-formylation of phenols. allen.inwikipedia.org This reaction involves treating a phenol with chloroform (B151607) (CHCl3) in the presence of a strong base, followed by an acidic workup. byjus.com Although 4-hydroxybenzaldehyde is the precursor for the title compound, the Reimer-Tiemann mechanism serves as a fundamental model for the electrophilic substitution on a highly activated aromatic ring.

The mechanism of the Reimer-Tiemann reaction proceeds through several key steps:

Formation of Dichlorocarbene (B158193) : The reaction is initiated by the deprotonation of chloroform by a strong base, typically hydroxide (OH-), to form the trichloromethyl carbanion (-:CCl3). wikipedia.orgbyjus.com This carbanion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion to generate the highly reactive and electron-deficient electrophile, dichlorocarbene (:CCl2). youtube.com

Formation of the Phenoxide Ion : In the basic medium, the phenol is deprotonated by the hydroxide ion to form a phenoxide ion. wikipedia.org The negative charge on the oxygen atom is delocalized into the aromatic ring, particularly at the ortho and para positions, making the ring significantly more nucleophilic and highly activated towards electrophilic attack. byjus.comyoutube.com

Electrophilic Attack : The electron-rich phenoxide ion attacks the electron-deficient dichlorocarbene. byjus.com This nucleophilic attack results in the formation of an intermediate dichloromethyl-substituted phenoxide. wikipedia.org The attack predominantly occurs at the ortho position, which is favored in this reaction. allen.in

Hydrolysis to Aldehyde : The dichloromethyl group attached to the ring is then hydrolyzed in the presence of the aqueous base. Two successive SN2 reactions with hydroxide ions replace the chlorine atoms with hydroxyl groups, forming an unstable gem-diol. This intermediate readily loses a molecule of water to form the final aldehyde group (-CHO).

Protonation : The final step involves an acidic workup to protonate the phenoxide ion, regenerating the hydroxyl group on the aromatic ring and yielding the final product, an ortho-hydroxybenzaldehyde (salicylaldehyde). byjus.com

This reaction is a prime example of an electrophilic aromatic substitution, where the key electrophile is the neutral dichlorocarbene species. nrochemistry.com It illustrates how the electronic properties of the phenol ring can be modulated by the basic conditions to facilitate a reaction with a weak electrophile, a principle that underlies many synthetic pathways for substituted phenols.

Crystallographic and Supramolecular Chemistry of 4 Hydroxyimino Methyl Phenol and Derivatives

Single Crystal X-ray Diffraction Analysis

No specific experimental data for 4-[(Hydroxyimino)methyl]phenol is available.

Specific dihedral angles and other geometric parameters for this compound cannot be provided without experimental data. Based on related structures, the molecule is expected to be largely planar to maximize conjugation, though some torsion around the C-C and C-N single bonds is possible.

No intramolecular hydrogen bonds are expected for this compound. The phenolic hydroxyl group and the oxime group are located at opposite ends of the benzene (B151609) ring (para position), making the formation of an intramolecular hydrogen bond sterically impossible. This contrasts with ortho-hydroxy derivatives (salicylaldoximes), where a strong intramolecular O—H⋯N hydrogen bond is a defining structural feature.

Intermolecular Interactions and Crystal Packing

The following descriptions are based on expected interactions inferred from derivative structures.

The crystal packing of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds. The molecule possesses two hydrogen bond donors (the phenolic -OH and the oxime =N-OH) and three potential acceptors (the phenolic oxygen, the oxime oxygen, and the oxime nitrogen). This functionality would likely lead to strong and directional interactions, such as:

O—H⋯N: The oxime hydroxyl group of one molecule can donate a hydrogen to the nitrogen atom of a neighboring molecule, forming robust synthons.

O—H⋯O: The phenolic hydroxyl group is a strong hydrogen bond donor and could interact with either the phenolic or oxime oxygen of an adjacent molecule.

Weaker C—H⋯O interactions, involving the aromatic C-H groups and the oxygen atoms, would provide additional stabilization to the crystal lattice.

The combination of strong, directional hydrogen bonds and weaker, non-directional π-stacking interactions would facilitate the self-assembly of this compound molecules into well-defined supramolecular structures. It is highly probable that the molecules would form dimeric motifs through hydrogen bonding (e.g., O—H⋯N or O—H⋯O interactions). These dimers would then likely assemble into extended one-dimensional chains or two-dimensional sheets, further stabilized by π-stacking and other weak forces.

Host-Guest Chemistry and Directed Self-Assembly

The dual nature of the oxime group, acting as both a hydrogen-bond donor (via the hydroxyl group) and an acceptor (via the nitrogen and oxygen atoms), allows for the formation of predictable and stable non-covalent bonds. scispace.com This characteristic is fundamental to its role in host-guest chemistry, where a host molecule can encapsulate a guest molecule, and in directed self-assembly, where molecules spontaneously organize into ordered structures.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF, including its ability to adsorb and stabilize guest molecules, are highly dependent on the nature of the organic linker.

While specific research on MOFs incorporating this compound as the primary linker is not extensively detailed in the provided results, the principles of MOF design allow for a clear understanding of its potential role. Ligands containing functional groups capable of hydrogen bonding, such as the phenol (B47542) and oxime moieties in this compound, are crucial for creating frameworks that can interact with and stabilize polar guest molecules like water.

The stability of MOFs in the presence of water is a critical factor for many applications. rsc.org The inclusion of oxime-functionalized ligands can enhance this stability and performance. For instance, a cerium-based MOF functionalized with an oxime moiety, denoted UiO-66(Ce)-MO, has been synthesized and used as an effective adsorbent for organic pollutants in aqueous solutions. researchgate.netoiccpress.com Similarly, a zirconium-based MOF, MOF-808, has been used to encapsulate and deliver an oxime-based compound, demonstrating the compatibility of the oxime functional group within these porous structures. nih.govacs.org

The mechanism for stabilizing water clusters within such a MOF would involve:

Coordination Bonding : The primary structure is formed by the coordination of the metal centers (e.g., Zr, Ce) with the organic linker.

Host-Guest Interactions : Water molecules (guests) entering the pores of the MOF (host) would be stabilized through hydrogen bonding with the hydroxyl (-OH) and hydroxyimino (-C=N-OH) groups of the ligand that line the internal surfaces of the framework. This interaction creates an organized, stable structure of water within the pores.

The rational design of MOFs using linkers like this compound allows for the precise tuning of pore size and surface chemistry, enabling selective adsorption and stabilization of specific guest molecules.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. ias.ac.in A core concept in this field is the "supramolecular synthon," which is a robust and predictable structural unit formed by specific and reliable intermolecular interactions. ias.ac.inroutledge.com

In oxime-containing systems, the hydrogen-bonding capability of the –C=N–OH group is the dominant factor in determining the supramolecular assembly. scispace.com The oxime group can act as both a hydrogen bond donor (O–H) and an acceptor (N atom), leading to several well-defined synthons. scispace.com Analysis of crystalline oximes has shown that molecules are commonly associated via O–H···N hydrogen bonds. scispace.com

The most prevalent supramolecular synthons observed in oximes are summarized in the table below.

Supramolecular SynthonGraph Set DescriptorPrimary InteractionDescription
Dimer R²₂(6)O–H···NTwo molecules form a centrosymmetric pair through two O–H···N hydrogen bonds, creating a six-membered ring motif. This is the most common arrangement. scispace.comscispace.com
Catemer (Chain) C(3)O–H···NMolecules link head-to-tail via O–H···N hydrogen bonds to form a continuous chain. This pattern is less common and is found more frequently in aldoximes. scispace.comscispace.com
Catemer (Chain) C(2)O–H···OMolecules form a chain through hydrogen bonds between the hydroxyl groups of adjacent oximes. scispace.com
Catemer (Chain) C(6)O–H···NA less common chain motif involving a different hydrogen bonding geometry. scispace.com

The reliability and predictability of these synthons, particularly the R²₂(6) dimer, make them powerful tools for supramolecular synthesis. scispace.com By selecting molecules with one or more oxime groups, chemists can direct the assembly of these molecules into specific crystalline architectures, such as chains, sheets, or more complex networks. scispace.com

Topological parameters are numerical descriptors derived from the molecular or supramolecular graph. nih.gov These parameters are not considered fundamental properties themselves but are composite values that encode information about the number of atoms, bonds, branching, and connectivity within a structure. nih.gov

For supramolecular ensembles, these parameters can be used to:

Simplify Complexity : Reduce a complex crystal structure with thousands of atom positions into a single, understandable geometrical object or network topology. chalmers.se

Classify Structures : Group different supramolecular assemblies based on shared topological features, even if their chemical components differ.

Relate Structure to Properties : Correlate the topological characteristics of a network with its physical or chemical properties in Quantitative Structure-Property Relationship (QSPR) studies. nih.gov

Absolute Structure Determination Methodologies in Chiral Analogs

While this compound itself is achiral, its derivatives can contain stereocenters, making them chiral. Determining the absolute configuration—the precise three-dimensional arrangement of atoms in a chiral molecule—is crucial, as different enantiomers (mirror-image isomers) can have distinct biological activities. purechemistry.org Several powerful methodologies are employed for this purpose. wikipedia.org

X-ray Crystallography: This is often considered the definitive method for determining absolute configuration. purechemistry.orgwikipedia.org The technique requires a single crystal of the pure enantiomer. By analyzing the diffraction of X-rays by the crystal lattice, a detailed 3D model of the molecule can be constructed. For chiral molecules, anomalous dispersion effects can be used to unambiguously assign the absolute configuration, often validated by calculating the Flack parameter. A value close to zero confirms the correct structural assignment. purechemistry.org

Chiroptical Spectroscopy: These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. They are powerful for determining absolute configuration in solution. nih.govnih.gov

Vibrational Circular Dichroism (VCD) : Measures the differential absorption of left- and right-circularly polarized infrared radiation by the vibrational modes of the molecule. nih.gov

Electronic Circular Dichroism (ECD) : Measures the differential absorption of circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. The absolute configuration is determined by comparing the experimentally measured spectrum to a spectrum calculated for a known configuration using quantum chemical methods like Density Functional Theory (DFT). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR itself does not distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) allows for their differentiation. In this method, the chiral analyte is reacted with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxyphenylacetic acid (MPA), to form a pair of diastereomers. These diastereomers have different physical properties and will exhibit distinct chemical shifts in their NMR spectra, allowing for the determination of the absolute configuration of the original molecule by analyzing these differences. purechemistry.org

The table below summarizes these key methodologies.

MethodologyPrincipleSample StateKey AdvantagesLimitations
X-ray Crystallography Anomalous dispersion of X-rays by a single crystal. purechemistry.orgSolid (Single Crystal)Provides an unambiguous 3D structure; considered the "gold standard." wikipedia.orgRequires a suitable single crystal of the pure enantiomer, which can be difficult to grow.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared light. nih.govSolution, Liquid, OilDoes not require crystallization; provides conformational information in solution. nih.govnih.govRequires comparison with computationally expensive quantum chemical calculations. nih.gov
NMR with Chiral Derivatizing Agents Covalent reaction of the analyte with a CDA to form diastereomers with distinct NMR spectra. purechemistry.orgSolutionHigh sensitivity; widely available instrumentation.Requires chemical modification of the analyte; the CDA can influence the conformation.

Advanced Spectroscopic Characterization of 4 Hydroxyimino Methyl Phenol and Its Coordination Complexes

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Assignments and Diagnostic Stretching Frequencies

The IR spectrum of 4-[(Hydroxyimino)methyl]phenol displays several characteristic absorption bands that confirm the presence of its key functional groups. The most diagnostic of these are the stretching vibrations of the hydroxyl (O-H), carbon-nitrogen double bond (C=N), and aromatic carbon-carbon (C=C) bonds.

The O-H stretching vibrations from both the phenolic and oxime moieties typically appear as a broad band in the region of 3400-3200 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding. The C=N stretching vibration of the oxime group is a key signature, generally observed in the 1650-1610 cm⁻¹ range. rsc.orgresearchgate.net For instance, some studies identify this peak specifically around 1643 cm⁻¹. researchgate.net The presence of the benzene (B151609) ring is confirmed by C=C aromatic stretching vibrations, which typically appear as a series of absorptions between 1600 and 1450 cm⁻¹.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
O-H StretchPhenol (B47542) & Oxime3400 - 3200 (Broad)
C-H StretchAromatic3100 - 3000
C=N StretchOxime1650 - 1610
C=C StretchAromatic Ring1600 - 1450
C-O StretchPhenol~1250
N-O StretchOxime~950

Spectroscopic Signatures of Hydrogen Bonding Interactions

Hydrogen bonding significantly influences the IR spectrum of this compound. The presence of two hydrogen bond donors (the phenolic -OH and the oxime -OH) and acceptors leads to strong intermolecular interactions in the solid state. hmdb.ca This is primarily observed in the O-H stretching region. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), O-H stretches appear as sharp, narrow peaks at higher frequencies (around 3600 cm⁻¹). quora.comupi.edu However, in the condensed phase, hydrogen bonding weakens the O-H bond, causing the absorption band to shift to a lower frequency and become significantly broadened. quora.comkhanacademy.org This broad feature, typically centered around 3400-3200 cm⁻¹, is a hallmark of associated hydroxyl groups and is a prominent feature in the spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, revealing the structure and connectivity of the molecule.

¹H NMR Spectral Analysis: Proton Environments and Chemical Shifts

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. The aromatic protons on the benzene ring typically appear as two doublets due to their coupling with each other. The protons ortho to the hydroxyl group (H-2, H-6) are shielded and appear upfield, while the protons ortho to the oxime group (H-3, H-5) are deshielded and appear downfield. The proton of the azomethine group (CH=N) gives rise to a characteristic singlet further downfield. The protons of the phenolic and oxime hydroxyl groups are also observed as singlets, often broad, with chemical shifts that can be highly dependent on solvent, concentration, and temperature due to hydrogen exchange. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, these hydroxyl protons are typically observed at very low fields.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Phenolic OH9.5 - 10.5Singlet (broad)
Oxime OH10.5 - 11.5Singlet (broad)
Azomethine CH=N~8.1Singlet
Aromatic H (ortho to -CH=NOH)~7.5Doublet
Aromatic H (ortho to -OH)~6.8Doublet

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from related benzaldehyde (B42025) oximes and the 4-hydroxybenzaldehyde (B117250) precursor. rsc.orgchemicalbook.com

¹³C NMR Spectral Analysis: Carbon Framework and Connectivity

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct signals for the six carbons of the benzene ring, plus an additional signal for the azomethine carbon (C=N). The carbon atom attached to the phenolic hydroxyl group (C-4) is significantly shielded and appears at a lower chemical shift compared to the other substituted aromatic carbon. The azomethine carbon (C-7) is observed in the downfield region, typically around 150 ppm. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the hydroxyl and the hydroxyimino substituents.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
C4 (C-OH)~160
C7 (CH=NOH)~150
C2, C6 (ortho to -OH)~116
C3, C5 (ortho to -CH=NOH)~129
C1 (ipso to -CH=NOH)~125

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from related benzaldehyde oximes and the 4-hydroxybenzaldehyde precursor. rsc.orgchemicalbook.com

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions in the ultraviolet region arising from π → π* and n → π* transitions associated with the aromatic ring and the oxime functional group. The benzene ring conjugated with both the phenolic hydroxyl group and the oxime group gives rise to intense absorption bands. A strong absorption band, typically observed around 280-290 nm, can be assigned to the π → π* transition of the conjugated phenolic system. researchgate.netnist.gov A weaker absorption at a longer wavelength, corresponding to the n → π* transition of the C=N chromophore, may also be observed, often as a shoulder on the more intense π → π* band. The exact position and intensity of these bands can be influenced by the solvent polarity. Upon coordination to metal ions, these absorption bands often exhibit a shift (either bathochromic or hypsochromic), indicating a change in the electronic environment of the ligand.

Electronic TransitionChromophoreApproximate λmax (nm)
π → πAromatic System / C=N280 - 290
n → πC=N>300 (Weak)

Note: Absorption maxima are inferred from the 4-hydroxybenzaldehyde precursor and general characteristics of similar chromophores. researchgate.netnist.govnih.gov

Analysis of Electronic Transitions and Chromophoric Systems

The electronic structure of this compound is characterized by a chromophoric system that includes the benzene ring, the phenolic hydroxyl group (-OH), and the oxime group (-CH=NOH). This extended π-conjugated system is responsible for the compound's absorption of ultraviolet (UV) radiation. UV-Visible spectroscopy is a key technique for probing the electronic transitions within this system.

The spectrum of this compound typically displays intense absorption bands in the UV region, which are attributed to π → π* and n → π* electronic transitions. The π → π* transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the C=N double bond. The n → π* transitions are typically of lower intensity and involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital.

The precursor molecule, 4-hydroxybenzaldehyde, exhibits a primary absorption maximum (λmax) around 285 nm, corresponding to a π → π* transition. researchgate.net Upon conversion to the oxime, this absorption band is typically observed in the 280-290 nm range. researchgate.net The electronic environment, particularly the pH of the solution, significantly influences the spectrum. In basic media, deprotonation of the phenolic or oxime hydroxyl group creates an anionic oximate species, leading to a bathochromic (red) shift in the absorption maximum. This new band, appearing at approximately 340-360 nm, is also due to a π → π* transition within the more electron-rich conjugated system. researchgate.net

Table 1: Typical Electronic Transitions for this compound
Wavelength (λmax)Transition TypeAssociated ChromophoreNotes
~280-290 nmπ → πBenzene ring and C=N bondHigh-intensity absorption band.
Longer Wavelength (lower intensity)n → πC=N and OH groupsLower intensity, sometimes obscured by the π → π* band.
~340-360 nmπ → π*Deprotonated phenoxide/oximate systemObserved in basic conditions (pH > pKa). researchgate.net

Spectroscopic Studies for Coordination Complex Characterization

When this compound acts as a ligand to form coordination complexes with metal ions, its electronic spectrum undergoes noticeable changes. These changes provide valuable information about the formation of the complex and the coordination environment around the metal center.

Upon coordination, the intra-ligand π → π* and n → π* transition bands typically shift in wavelength and may change in intensity. ijcrt.org These shifts are a direct consequence of the metal-ligand bond formation, which alters the energy levels of the ligand's molecular orbitals.

For complexes involving transition metals with partially filled d-orbitals, new, weaker absorption bands often appear in the visible or near-infrared region of the spectrum. These bands are attributed to d-d electronic transitions (ligand field transitions), where an electron is excited from a lower-energy d-orbital to a higher-energy d-orbital of the metal ion. The energy and number of these d-d bands are highly dependent on the geometry of the coordination sphere (e.g., octahedral, tetrahedral, or square planar) and the identity of the metal ion. sbmu.ac.ir Additionally, intense metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands can appear, which involve the transfer of an electron between the metal and the ligand. Analysis of these spectral features is a cornerstone in the characterization of coordination complexes. ijcrt.orgsbmu.ac.ir

Table 2: Illustrative Spectroscopic Changes upon Coordination
Spectral FeatureTypical Observation in Metal ComplexInformation Gained
Intra-ligand Bands (π → π, n → π)Shift in λmax (bathochromic or hypsochromic)Confirmation of ligand coordination to the metal ion.
d-d Transition BandsAppearance of new, weak bands in the visible regionDetermination of coordination geometry and electronic structure of the metal ion.
Charge Transfer (CT) BandsAppearance of new, intense bandsInformation on metal-ligand orbital interactions.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ionized forms and their fragments. For this compound (molecular weight: 137.14 g/mol ), electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺•) at m/z ≈ 137. nist.gov

The fragmentation of the molecular ion provides a structural fingerprint of the molecule. The fragmentation pathways are governed by the stability of the resulting cations and neutral radicals. A plausible fragmentation pattern for this compound would involve initial cleavages at the relatively weak bonds of the oxime functional group.

A proposed fragmentation pathway could include:

Loss of a hydroxyl radical (•OH, 17 Da) from the oxime group, yielding a stable nitrilium ion at m/z 120.

Subsequent loss of a hydrogen cyanide molecule (HCN, 27 Da) from the m/z 120 fragment, resulting in a phenoxy cation at m/z 93.

The phenoxy cation can then undergo decarbonylation (loss of CO, 28 Da) to form a cyclopentadienyl (B1206354) cation at m/z 65.

Alternative fragmentations, such as the initial loss of a nitroso radical (•NO, 30 Da), could also occur. The relative abundance of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Table 3: Proposed Mass Spectrometry Fragmentation for this compound
m/zProposed Ion StructureProposed Neutral Loss
137[C₇H₇NO₂]⁺• (Molecular Ion)-
120[C₇H₆NO]⁺•OH
93[C₆H₅O]⁺HCN
65[C₅H₅]⁺CO

Elemental Analysis in the Confirmation of Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound, thereby confirming its identity and assessing its purity.

For this compound, with the molecular formula C₇H₇NO₂, the theoretical elemental composition can be calculated precisely. An experimentally determined composition that closely matches these theoretical values (typically within a ±0.4% margin) provides strong evidence for the compound's purity and structural integrity.

Table 4: Theoretical Elemental Composition Data
CompoundFormula% Carbon% Hydrogen% Nitrogen
This compoundC₇H₇NO₂61.31%5.14%10.21%
Hypothetical Complex: [Ni(C₇H₆NO₂)₂]C₁₄H₁₂N₂O₄Ni49.01%3.53%8.17%

Specialized Spectroscopic and Physico-Chemical Methods for Metal Complexes

Magnetic susceptibility measurements provide deep insight into the electronic structure of transition metal complexes. This technique measures the extent to which a material is magnetized in an applied magnetic field. The resulting effective magnetic moment (μ_eff), typically measured in Bohr magnetons (B.M.), is directly related to the number of unpaired electrons in the metal ion.

This information is critical for determining:

Oxidation State: The number of unpaired electrons can help confirm the metal's oxidation state.

Electronic Spin State: For a given metal ion, the coordination environment can lead to either a high-spin or low-spin configuration. For example, an octahedral Fe(II) complex (d⁶) can be paramagnetic (high-spin, 4 unpaired electrons) or diamagnetic (low-spin, 0 unpaired electrons).

Coordination Geometry: The magnetic moment can often distinguish between different possible geometries. For instance, square planar Ni(II) complexes (d⁸) are typically diamagnetic (low-spin, μ_eff = 0 B.M.), whereas tetrahedral or octahedral Ni(II) complexes are paramagnetic with two unpaired electrons (μ_eff ≈ 2.8–3.5 B.M.). sbmu.ac.ir Similarly, a magnetic moment of ~1.73 B.M. is characteristic of a d⁹ Cu(II) complex with one unpaired electron. sbmu.ac.ir

By measuring the magnetic moment of a complex of this compound, researchers can deduce fundamental properties of the metal center's electronic configuration and its coordination environment.

Table 5: Expected Magnetic Moments for Common Metal Ions in Complexes
Metal Iond-electron CountNumber of Unpaired Electrons (n)Spin-Only Magnetic Moment (μ_so, B.M.)Typical Geometry
Cr³⁺33.87Octahedral
Mn²⁺ (high-spin)d⁵55.92Octahedral/Tetrahedral
Fe³⁺ (high-spin)d⁵55.92Octahedral/Tetrahedral
Fe²⁺ (high-spin)d⁶44.90Octahedral
Co²⁺ (high-spin)d⁷33.87Octahedral/Tetrahedral
Ni²⁺d⁸22.83Octahedral/Tetrahedral
Ni²⁺ (low-spin)d⁸00Square Planar
Cu²⁺d⁹11.73Octahedral/Square Planar

Note: The spin-only magnetic moment is calculated as μ_so = √[n(n+2)]. Experimental values may vary due to orbital contributions.

Electronic Absorption Spectra for Geometric Assignment of Coordination Complexes

Electronic absorption spectroscopy, typically conducted in the UV-Visible range, is a powerful tool for investigating the electronic structure and geometry of this compound and its metal complexes in solution. The spectra exhibit two main types of electronic transitions: intra-ligand transitions and d-d transitions/charge transfer bands.

The spectrum of the free ligand, this compound, typically shows intense absorption bands in the ultraviolet region. These bands are attributed to π → π* and n → π* transitions within the aromatic ring and the oxime group. For similar phenol-containing compounds, these transitions can occur in the region of 260-290 nm (34000-35600 cm⁻¹). ias.ac.in

Upon complexation with a metal ion, several changes in the spectrum are observed:

Shift in Intra-ligand Bands: The intra-ligand bands may shift to a different wavelength (a chromic shift) upon coordination, indicating the involvement of the ligand's π-system in bonding with the metal.

Appearance of New Bands: New bands often appear in the visible region. These bands can be due to:

d-d transitions: These are typically weak absorptions resulting from the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital of the metal ion. The position and number of these bands are highly dependent on the geometry of the complex (e.g., octahedral, tetrahedral, square planar).

Ligand-to-Metal Charge Transfer (LMCT): These are often intense bands that arise from the excitation of an electron from a ligand-based orbital to a metal-based orbital.

By analyzing the d-d transition bands, the geometry of the complex in solution can be inferred, complementing the solid-state data from diffuse reflectance spectroscopy. For example, the complexation of an anil with certain anions can lead to significant changes in absorption intensity, confirming the formation of a complex. researchgate.net

Table 3: Typical Electronic Absorption Data for Ligand and Complexes

Compound Solvent λ_max (nm) Assignment
This compound Ethanol (B145695) ~280-290 π → π* (aromatic system)
~320-340 n → π* (C=N-OH group)
Ni(II) Complex (Octahedral) DMF ~620-650 ³A₂g(F) → ³T₁g(F)
~400-420 ³A₂g(F) → ³T₁g(P)

| Cu(II) Complex (Square Planar) | DMF | ~550-650 | d-d transitions |

Note: Wavelengths are approximate and serve to illustrate the distinct regions for ligand and complex absorptions.

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy provides insights into the photophysical properties of this compound and its coordination complexes. The intrinsic fluorescence of the ligand is typically due to de-excitation from the lowest singlet excited state (S₁) to the ground state (S₀) after initial absorption of light. This fluorescence can be significantly altered upon coordination to a metal ion.

The formation of a complex can lead to either fluorescence enhancement or quenching:

Fluorescence Enhancement: Coordination to certain metal ions, particularly closed-shell ions like Zn(II) or Cd(II), can increase the rigidity of the ligand structure. This rigidity reduces non-radiative decay pathways (like vibrational relaxation), leading to an increase in fluorescence intensity and quantum yield.

Fluorescence Quenching: Coordination to paramagnetic metal ions (e.g., Cu(II), Ni(II), Co(II)) often leads to quenching of the ligand's fluorescence. This occurs because the unpaired electrons of the metal ion promote intersystem crossing to the triplet state or provide other non-radiative pathways for the excited state to decay.

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of organic compounds can vary widely, from less than 0.001 to nearly 1.0. researchgate.netnih.gov For instance, melem, an organic molecule, exhibits a high photoluminescence quantum yield through a mechanism involving upconversion from a triplet to a singlet excited state. rsc.org The determination of Φ_F for this compound and its complexes is crucial for evaluating their potential in applications such as fluorescent sensors, probes, and organic light-emitting diodes (OLEDs). nih.govrsc.org

Table 4: Illustrative Fluorescence Properties

Compound Excitation λ_max (nm) Emission λ_max (nm) Quantum Yield (Φ_F) Effect of Metal Ion
This compound ~330 ~420 0.05 - 0.20 -
Zn(II) Complex ~340 ~430 > 0.30 Enhancement

| Cu(II) Complex | ~330 | - | < 0.01 | Quenching |

Computational and Theoretical Investigations of 4 Hydroxyimino Methyl Phenol

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecular systems due to its balance of accuracy and computational cost. DFT calculations for 4-[(Hydroxyimino)methyl]phenol and related molecules typically utilize functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. mdpi.comnih.govnih.gov

Geometry optimization is a fundamental computational step that seeks to find the lowest energy conformation of a molecule. unisi.it For compounds related to this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. nih.gov The optimized structure of the precursor, 4-hydroxybenzaldehyde (B117250), has been determined using the DFT/B3LYP method with a 6-31G(d,p) basis set, showing a C1 point group symmetry. mdpi.com Such calculations provide a three-dimensional model of the molecule's most stable state.

Vibrational frequency analysis is subsequently performed on the optimized geometry. These calculations not only confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. unisi.itijaresm.com For related aldehydes, characteristic vibrational modes, such as the carbonyl (C=O) stretch, are accurately assigned using DFT, often with support from potential energy distribution (PED) analysis to quantify the contributions of internal coordinates to each vibrational mode.

Table 1: Selected Optimized Geometrical Parameters of 4-hydroxybenzaldehyde (Precursor to this compound) Data derived from DFT/B3LYP/6-31G(d,p) calculations.

ParameterBond Length (Å) / Bond Angle (°)
C-O (phenolic)1.36
C=O (aldehyde)1.22
C-C (ring)1.39 - 1.41
O-H (phenolic)0.96
C-C-O (aldehyde)121.5°
C-O-H (phenolic)109.1°
This interactive table is based on typical values obtained from DFT calculations for 4-hydroxybenzaldehyde.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. taylorandfrancis.com The energy of the HOMO (EHOMO) is related to the ionization potential, indicating the ability to donate electrons, whereas the energy of the LUMO (ELUMO) is related to the electron affinity. growingscience.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's reactivity and stability. nih.govtaylorandfrancis.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more polarizable and has higher chemical reactivity. nih.gov For a related Schiff base, (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol, the calculated HOMO-LUMO energy gap is 2.742 eV. nih.gov Global reactivity descriptors such as chemical hardness (η), softness (S), chemical potential (µ), and electrophilicity index (ω) can be calculated from HOMO and LUMO energies to further quantify reactivity. nih.gov

Table 2: Electronic Properties and Reactivity Descriptors Derived from FMO Analysis for a Representative Phenolic Compound

ParameterDefinitionTypical Value (eV)
EHOMOEnergy of Highest Occupied Molecular Orbital-5.85
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-1.64
ΔE (Energy Gap)ELUMO - EHOMO4.21
Ionization Potential (I)-EHOMO5.85
Electron Affinity (A)-ELUMO1.64
Chemical Hardness (η)(I - A) / 22.11
Chemical Softness (S)1 / (2η)0.24
This interactive table is based on representative data for analogous phenolic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov The MEP surface illustrates regions of varying electrostatic potential, which are color-coded to indicate charge density. wolfram.com Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. biointerfaceresearch.commdpi.com Green and yellow regions represent intermediate or near-zero potential.

For 4-hydroxybenzaldehyde, the precursor to the title compound, MEP analysis shows that the most negative potential (red) is located around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interaction. mdpi.comresearchgate.net The phenolic oxygen also represents an electron-rich region. mdpi.com Conversely, the hydrogen atom of the phenolic hydroxyl group is characterized by a strong positive potential (blue), highlighting its acidic nature and susceptibility to nucleophilic attack. mdpi.com This mapping provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer (ICT) within a molecule. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. researchgate.net

The electronic properties and reactivity of a phenolic compound are highly sensitive to the nature and position of substituents on the aromatic ring. mdpi.com Electron-donating groups (EDGs) like -OH, -NH2, and -OCH3 increase the electron density on the phenyl ring, which can lower the O-H bond dissociation energy (BDE) and increase the energy of the HOMO, making the molecule more reactive towards electrophiles. researchgate.netacs.org

Conversely, electron-withdrawing groups (EWGs) such as -NO2 and -CN decrease the electron density of the ring. mdpi.com An EWG at the para position tends to increase the O-H BDE by stabilizing the ground-state molecule. mdpi.com These substituents also lower the energy of the LUMO, making the molecule a better electron acceptor. taylorandfrancis.com DFT studies on various substituted phenols have systematically quantified these effects, showing that EDGs tend to decrease the HOMO-LUMO gap, while EWGs can either increase or decrease it depending on their specific interactions with the frontier orbitals. acs.org This understanding allows for the rational tuning of the chemical and electronic properties of this compound by introducing different functional groups.

Computational Thermodynamics and Kinetics

While extensive DFT studies exist for the structure and electronic properties of phenolic oximes, detailed computational investigations into their thermodynamics and kinetics are less common in the available literature. However, the theoretical framework for such studies is well-established.

Computational thermodynamics can be used to calculate key state functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) for this compound. nih.gov These parameters, often determined as a function of temperature, provide information about the compound's stability and the spontaneity of its potential reactions. For example, the heat of formation can be calculated to assess the molecule's intrinsic stability.

Computational kinetics involves mapping the potential energy surface for a chemical reaction to identify transition states and calculate activation energies. This allows for the determination of reaction rate constants. For a reaction involving this compound, such as its formation from 4-hydroxybenzaldehyde and hydroxylamine (B1172632), computational methods could elucidate the detailed mechanism and identify the rate-determining step. While specific kinetic data for the title compound is sparse, studies on similar systems demonstrate that factors like pH and the stability of intermediates are critical in governing reaction rates.

Prediction of Acidity (pKa) for Phenolic Compounds

The acidity of a phenolic compound, quantified by its pKa value, is a critical parameter influencing its reactivity and biological activity. Computational methods offer a reliable way to predict pKa values, providing insights into the deprotonation behavior of the phenolic hydroxyl group in this compound.

Methodology: A common approach for pKa prediction involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. mdpi.com Density Functional Theory (DFT) is a widely used method for these calculations, often in combination with various functionals and basis sets. neliti.com

Key computational strategies include:

Direct Approach: This method calculates the free energy of the acid (phenol) and its conjugate base (phenoxide) directly in the solution phase. The pKa is then derived from the free energy change of the dissociation reaction. nih.gov

Solvation Models: Accurate prediction of pKa is highly dependent on modeling the solvent's effect. Continuum solvation models like the Solvation Model based on Density (SMD) and the Polarizable Continuum Model (PCM) are frequently employed to simulate the aqueous environment. nih.govnih.gov

Explicit Water Molecules: To improve accuracy, some models incorporate a small number of explicit water molecules to model the direct hydrogen-bonding interactions with the phenolic proton and the phenoxide ion. researchgate.net

Research Findings: Studies on various substituted phenols have shown that DFT calculations can achieve high accuracy. For instance, using the CAM-B3LYP functional with the 6-311G+dp basis set and the SMD solvation model, in the presence of two explicit water molecules, has yielded pKa predictions with a mean absolute error as low as 0.3 pKa units for a series of 13 substituted phenols. nih.gov While specific calculations for this compound are not detailed in the provided sources, this methodology is directly applicable. The electron-withdrawing or -donating nature of the hydroxyimino-methyl group at the para position would be a key determinant in its calculated pKa compared to unsubstituted phenol (B47542). Statistical corrections based on linear correlations between experimental and calculated values for a set of known phenols can further refine the predictions, with reported mean absolute errors as low as 0.14 pKa units. neliti.com

Table 1: Comparison of Computational Methods for pKa Prediction of Phenol This table illustrates the accuracy of different computational approaches for the parent compound, phenol, which serves as a benchmark for predicting the pKa of substituted derivatives like this compound.

Computational MethodSolvation ModelCalculated pKaΔpKa (Calculated - Experimental)Reference
B3LYP/6-311G+dpSMD14.14.1 nih.gov
CAM-B3LYP/6-311G+dpSMD13.73.7 nih.gov
2H₂O/B3LYP/6-311G+dpSMD10.30.3 researchgate.net
2H₂O/CAM-B3LYP/6-311G+dpSMD10.10.1 researchgate.net

Calculation of Bond Dissociation Energies in Aromatic Systems

The Bond Dissociation Energy (BDE) of the phenolic O-H bond is a fundamental measure of its strength and a key indicator of the antioxidant potential of a compound. A lower BDE suggests that the hydrogen atom can be more easily donated to neutralize free radicals.

Methodology: The O-H BDE is defined as the standard enthalpy change (ΔH) for the homolytic cleavage of the O-H bond, yielding a phenoxy radical and a hydrogen atom. ucsb.edu Computational chemists calculate BDE using various quantum chemical methods. The (RO)B3LYP procedure, a variant of DFT suitable for radical species, combined with basis sets like 6-311++G(2df,2p), has proven effective for calculating BDEs in substituted phenols. mdpi.com The calculation involves optimizing the geometries of the parent phenol and the resulting phenoxy radical and then computing the enthalpy difference between the products and reactants. nih.gov

Research Findings: Computational studies on a range of substituted phenols have demonstrated how different functional groups affect the O-H BDE. mdpi.com Electron-donating groups, particularly at the para position, tend to lower the BDE by stabilizing the resulting phenoxy radical through resonance. Conversely, electron-withdrawing groups generally increase the BDE. For the parent phenol molecule, the experimentally accepted gas-phase BDE is approximately 87-89 kcal/mol. nih.govresearchgate.net For this compound, the electronic effect of the C(H)=N-OH substituent would determine its BDE relative to phenol. The ability of this group to delocalize the unpaired electron on the phenoxy radical would be the deciding factor.

Table 2: Calculated O-H Bond Dissociation Enthalpies (BDE) for Selected para-Substituted Phenols This table shows calculated BDE values for phenols with different para-substituents, illustrating the electronic effects that would also influence the BDE of this compound. All values are in kcal/mol.

Substituent (X) at para positionCalculated BDE (kcal/mol)ΔBDE relative to Phenol (kcal/mol)Reference
-H (Phenol)87.50.0 mdpi.com
-CH₃ (p-Cresol)85.7-1.8 mdpi.com
-NH₂ (p-Aminophenol)77.9-9.6 mdpi.com
-CN (p-Cyanophenol)89.6+2.1 mdpi.com
-NO₂ (p-Nitrophenol)91.7+4.2 mdpi.com

Determination of Kinetic and Thermodynamic Parameters from Thermal Decomposition Data

Understanding the thermal stability and decomposition kinetics of this compound is crucial for assessing its behavior at elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are experimental techniques used to obtain this data, from which kinetic and thermodynamic parameters can be computationally derived. nih.gov

Methodology: In a typical study, TGA measures the mass loss of a sample as a function of temperature, revealing decomposition temperatures and stages. researchgate.net By performing the experiment at several different heating rates, kinetic parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n) can be determined using various model-free (e.g., Kissinger, Ozawa) or model-fitting methods. purdue.edumdpi.com The activation energy represents the minimum energy required for the decomposition reaction to occur. Thermodynamic parameters like the change in entropy (ΔS), enthalpy (ΔH), and Gibbs free energy (ΔF) of activation can then be calculated from the kinetic results. researchgate.net

Research Findings: While specific thermal decomposition data for this compound is not available in the provided search results, the established methodologies are widely applied to organic compounds. For example, studies on cocrystals of energetic materials have used Kissinger and Ozawa methods to determine how cocrystallization alters the activation energy of decomposition. purdue.edu Similarly, investigations into bio-based polyesters have employed model-fitting methods to analyze decomposition kinetics. mdpi.com For this compound, such an analysis would reveal its thermal stability threshold and the energy barrier to its breakdown, providing essential information for its handling and storage.

Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and frequency conversion. Theoretical calculations are instrumental in identifying and designing molecules with high NLO activity.

Theoretical Calculation of Hyperpolarizability (β) and Dipole Moment

The key molecular parameters governing second-order NLO activity are the permanent dipole moment (μ) and the first hyperpolarizability (β). A large β value is a primary indicator of a strong NLO response.

Research Findings: Molecules that possess both an electron-donating group and an electron-accepting group, connected by a π-conjugated system, often exhibit large β values. In this compound, the phenolic hydroxyl group acts as an electron donor, while the oxime group can have varied electronic effects, and the aromatic ring provides the necessary π-conjugation. Computational studies on structurally related Schiff bases have shown that intramolecular charge transfer from the donor to the acceptor leads to large dipole moments and significant hyperpolarizability. digitellinc.comresearchgate.net Calculations on similar systems demonstrate that the solvent environment can also play a crucial role, with polar solvents often enhancing the NLO properties. digitellinc.com

Table 3: Calculated Dipole Moment (μ) and First Hyperpolarizability (β) for NLO-active Molecules This table presents theoretically calculated NLO properties for related compounds to provide context for the expected properties of this compound.

MoleculeMethodDipole Moment (μ) (Debye)Hyperpolarizability (β_tot) (x 10⁻³⁰ esu)Reference
Urea (reference)B3LYP/6-311++G**4.560.79 mdpi.com (Implied)
4-fluoro-4-hydroxybenzophenoneB3LYP1.171- researchgate.net
Schiff Base (MMP)ωB97X-D/6-311++G(d,p)5.85 (gas phase)14.07 (gas phase) researchgate.net
Schiff Base (DMP)ωB97X-D/6-311++G(d,p)5.95 (gas phase)11.23 (gas phase) researchgate.net

Comparative Studies with Standard NLO Materials

To evaluate the potential of a new molecule for NLO applications, its calculated properties are often compared to those of well-known, standard NLO materials. Urea is a common benchmark for second-order NLO properties due to its established use and well-characterized response. mdpi.com

Research Findings: Theoretical studies on novel organic compounds frequently report their calculated β values as a multiple of that of urea, calculated at the same level of theory. digitellinc.com For example, a computational study on certain Schiff bases found their first hyperpolarizability values to be 6 to 27 times higher than that of urea. digitellinc.com Another investigation on a Schiff base ligand showed its β value was 14 times greater than urea's, with this value increasing further upon complexation with metal ions. mdpi.com Such comparisons are crucial for classifying this compound as a potentially weak, moderate, or strong NLO material and for guiding further experimental synthesis and characterization.

Validation of Theoretical Models with Experimental Spectroscopic and Structural Data

The reliability of computational models depends on their ability to reproduce experimentally observed data. Therefore, a crucial step in computational research is the validation of theoretical results against experimental measurements of the molecule's structure and spectra. purdue.edudigitellinc.com

Methodology: The optimized molecular geometry obtained from DFT calculations can be compared with structural data from X-ray crystallography if single crystals of the compound are available. Key parameters for comparison include bond lengths, bond angles, and dihedral angles.

Furthermore, theoretical vibrational and electronic spectra can be calculated and compared with experimental data:

Vibrational Spectra: The harmonic vibrational frequencies are calculated and can be compared to experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net

Electronic Spectra: TD-DFT calculations can predict the electronic absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks in an experimental UV-Visible absorption spectrum. researchgate.net

Research Findings: For many organic molecules, including those similar to this compound, DFT calculations have shown good agreement with experimental data. Studies on substituted phenols and Schiff bases report a strong correlation between calculated and observed vibrational frequencies, allowing for confident assignment of the spectral bands. researchgate.netresearchgate.net Similarly, calculated UV-Vis absorption maxima are often in good agreement with experimental values, confirming that the theoretical model accurately describes the electronic structure and transitions within the molecule. researchgate.net This validation provides confidence in the model's predictions for other properties that are more difficult to measure experimentally, such as the hyperpolarizability. digitellinc.com

Coordination Chemistry of 4 Hydroxyimino Methyl Phenol As a Ligand

Ligand Design and Functionalization for Tunable Metal Coordination

The specific arrangement of donor atoms in 4-[(Hydroxyimino)methyl]phenol makes it an effective chelating agent. The electronic and steric properties of the ligand can be tuned through functionalization, although this article focuses on the parent compound.

Role of Oxime and Phenolic Hydroxyl Groups as Key Donor Sites

The coordination capability of this compound is primarily dictated by its two key functional groups: the phenolic hydroxyl (-OH) group and the oxime (-NOH) group. These groups serve as the primary donor sites for coordination with metal ions.

The phenolic hydroxyl group can be deprotonated to form a phenolate (B1203915) oxygen atom, which is a hard donor and readily coordinates to a metal center. researchgate.net This interaction is a common feature in the coordination chemistry of phenolic oximes. researchgate.net The oxime group presents two potential donor atoms: the nitrogen and the oxygen. Typically, the imine nitrogen of the oxime group coordinates to the metal ion. jrtdd.com Physical and spectroscopic characterization of complexes with similar ligands has revealed that coordination occurs through the phenolic oxygen and the imine nitrogen atom of the oxime group. The hydrogen atom of the oxime's hydroxyl group can form strong hydrogen bonds, which can stabilize the resulting metal complexes by creating pseudo-macrocyclic motifs. researchgate.netkuey.net

Exploration of Ambidentate and Multidentate Coordination Modes

The presence of multiple donor sites allows this compound and its derivatives to exhibit various coordination modes. It can act as an ambidentate or multidentate ligand.

In its most common coordination fashion, the ligand acts as a mono-anionic bidentate agent. researchgate.net This occurs through the deprotonation of the phenolic hydroxyl group and coordination of the resulting phenolate oxygen and the oxime nitrogen to the metal center, forming a stable six-membered chelate ring. researchgate.net However, a plethora of less common binding motifs are possible. researchgate.net For instance, deprotonation of both the phenolic and oximic hydrogens can occur, leading to the formation of tridentate ligands and polynuclear bridged complexes. researchgate.net Oxime hydrazones with similar functionalities have been shown to exhibit bidentate or tridentate behavior, coordinating through the deprotonated oximino oxygen, the imine nitrogen, and another donor site if available. jrtdd.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metals (e.g., Fe(II), Mn(II), Pd(II), Co(II), Ni(II), Cu(II), Zn(II), Hg(II), Cd(II), Ru(IV))

Researchers have successfully synthesized and characterized a range of transition metal complexes using phenolic oxime ligands that are structurally analogous to this compound. A study on the closely related ligand diacetylmonoximehydrazide-4-hydroxybenzaldehyde reported the synthesis of complexes with Fe(II), Mn(II), Pd(II), Co(II), Ni(II), Cu(II), Zn(II), Hg(II), and Cd(II). jrtdd.com Other related Schiff base or oxime ligands have been used to form complexes with Mn(II), Fe(II), Co(II), and Ni(II). rasayanjournal.co.in The formation of these complexes is often indicated by a color change from the original ligand solution. The resulting complexes typically show good solubility in solvents like DMF and DMSO but are often insoluble in water.

Determination of Metal-Ligand Stoichiometry and Coordination Geometries

The stoichiometry and geometry of the resulting metal complexes are determined using various analytical and spectroscopic techniques, including elemental analysis, IR spectroscopy, UV-Visible spectroscopy, thermal analysis, and molar conductance measurements. jrtdd.com

Elemental analysis data for complexes of similar ligands frequently suggest a 2:1 ligand-to-metal (L:M) ratio, resulting in an ML2 composition. jrtdd.com However, other stoichiometries, such as 1:1, are also possible depending on the metal ion and reaction conditions. researchgate.net

The coordination geometry around the central metal ion varies. Based on analytical and spectral data, four-coordinate and six-coordinate geometries are common. For instance, square-planar geometry has been suggested for some Ni(II) and Pd(II) complexes, while tetrahedral geometries have been proposed for Cd(II), Hg(II), and Zn(II) complexes. jrtdd.comrasayanjournal.co.in High-spin octahedral geometries are often observed for Fe(II), Mn(II), Ni(II), and Cu(II) complexes. jrtdd.comresearchgate.net

The table below summarizes the stoichiometry and coordination geometries observed for various transition metal complexes with ligands structurally similar to this compound.

Metal IonProposed Stoichiometry (L:M)Proposed Coordination Geometry
Fe(II) 2:1Octahedral
Mn(II) 2:1Octahedral
Pd(II) 2:1Square-planar
Co(II) 2:1Octahedral
Ni(II) 2:1Octahedral, Square-planar
Cu(II) 2:1Octahedral
Zn(II) 2:1Tetrahedral
Hg(II) 2:1Tetrahedral
Cd(II) 2:1Tetrahedral

This table is generated based on data from analogous phenolic oxime and Schiff base complexes. jrtdd.com

Solution Chemistry of Metal-Ligand Systems

The behavior of metal-ligand systems in solution is crucial for understanding their formation and stability. Potentiometric studies on a related ligand, diacetylmonoximehydrazide-4-hydroxybenzaldehyde, in a mixed solvent system have been conducted to determine the metal-ligand formation constants. kuey.net

These studies indicated that the ligand behaves as a monobasic acid, despite having two potentially dissociable protons (from the oximino and phenolic groups). kuey.net The investigation into the formation of metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) revealed that the most stable species formed was the ML2 complex. kuey.net The determination of formation constants provides quantitative insight into the stability of the complexes in solution, which is essential for applications in areas like analytical chemistry and hydrometallurgy. researchgate.netkuey.net

Potentiometric Studies of Metal-Ligand Formation Constants

Potentiometric titrations are a fundamental method for determining the stability constants of metal-ligand complexes in solution. rjpbcs.comjetir.org This technique involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The resulting titration curves can be analyzed to calculate the proton-ligand dissociation constants and the stepwise formation constants of the metal complexes. marmara.edu.tr

For ligands similar to this compound, such as other oxime-containing compounds, potentiometric studies have revealed that they can act as monobasic acids, with the dissociation of the oxime proton. kuey.net The formation of metal complexes often proceeds in a stepwise manner, with the formation of both 1:1 and 1:2 metal-ligand species (ML and ML2). rjpbcs.com

Research on related ligands has shown that the stability of the formed complexes often follows the Irving-Williams order for divalent transition metal ions: Co(II) < Ni(II) < Cu(II) > Zn(II). kuey.net This trend is a well-established observation in coordination chemistry and is attributed to the variation in the ionic radii and ligand field stabilization energies of the metal ions.

Table 1: Representative Stability Constants (log K) for Metal Complexes with Oxime-Containing Ligands Determined by Potentiometry

Metal Ionlog K1log K2
Co(II)5.65-
Ni(II)5.27-
Cu(II)7.69-
Zn(II)7.39-
Cd(II)5.75-

Note: The data presented is for the analogous ligand 4-mono(dihydroxy-phosphonyl) methyl phenol (B47542) and is intended to be illustrative of the type of data obtained from potentiometric studies. researchgate.net The stability constants can be influenced by factors such as ionic strength and the solvent system used. kuey.net

Spectrophotometric Monitoring of Complex Formation Equilibria

UV-Visible spectrophotometry is another powerful tool for studying the formation of metal complexes in solution. nih.govlibretexts.org This technique relies on the principle that the formation of a coordination complex often results in a change in the electronic absorption spectrum compared to the free ligand and metal ion. bath.ac.uk By monitoring the absorbance at a specific wavelength as a function of the metal or ligand concentration, the stoichiometry and stability constants of the complexes can be determined. ijpras.com

The interaction of this compound with metal ions is expected to cause shifts in its characteristic absorption bands. The UV-Vis spectrum of the free ligand typically shows bands in the ultraviolet region. nih.gov Upon complexation, these bands may shift to longer wavelengths (a bathochromic or red shift) or change in intensity, providing evidence of complex formation. nih.gov

By employing methods such as the mole-ratio method or Job's method of continuous variation, the stoichiometry of the dominant complex in solution can be elucidated. ijpras.com For instance, a plot of absorbance versus the mole fraction of the ligand can reveal the metal-to-ligand ratio in the complex. Spectrophotometric titrations, where the absorbance is monitored during the addition of a titrant, can also be used to calculate the formation constants of the complexes.

Stability and Reactivity of Metal Complexes

The stability and reactivity of metal complexes of this compound are crucial aspects that determine their potential applications. Thermal stability, in particular, is a key parameter for complexes that might be used in high-temperature processes.

Studies on Thermal Stability and Degradation Kinetics of Coordination Compounds

Thermogravimetric analysis (TGA) is a widely used technique to investigate the thermal stability of coordination compounds. aristonpubs.com TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the nature of the degradation process. nih.gov

Studies on metal complexes with similar Schiff base or oxime ligands have shown that their thermal decomposition often occurs in distinct steps. nih.govresearchgate.net These steps may correspond to the loss of coordinated solvent molecules, followed by the decomposition of the organic ligand, ultimately leaving a metal oxide residue at high temperatures. nih.govresearchgate.net

The kinetics of the decomposition process can be evaluated from the TGA data using various methods, such as the Coats-Redfern method. nih.gov This analysis can provide kinetic parameters like the activation energy (Ea), which is a measure of the energy barrier for the decomposition reaction. nih.govresearchgate.net Higher activation energies generally indicate greater thermal stability. aristonpubs.com

Table 2: Illustrative Thermal Decomposition Data for a Metal-Ligand Complex

Decomposition StepTemperature Range (°C)Mass Loss (%)Proposed Species LostActivation Energy (Ea) (kJ/mol)
1150-2505.22H₂O45.8
2250-45042.8Organic Ligand98.2
3450-65020.5Ligand Fragment150.6

Note: This data is hypothetical and serves to illustrate the type of information obtained from thermal analysis of coordination compounds.

Catalytic Applications of Metal-Oxime Complexes

Metal complexes containing oxime ligands have garnered significant interest for their catalytic activity in a variety of organic transformations. The electronic and steric properties of the ligand, as well as the nature of the metal center, play a crucial role in the catalytic performance of these complexes.

Exploration in Organic Transformations and Catalytic Cycles

Metal-oxime complexes have been explored as catalysts in a range of organic reactions, including cross-coupling reactions and radical cyclizations. researchgate.net For example, palladium-oxime complexes have been shown to be highly effective catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. researchgate.net These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

In some cases, the metal-oxime complex can act as a precursor to a catalytically active species. For instance, in visible-light-mediated reactions, a photoredox catalyst can be used in conjunction with a palladium-oxime complex to facilitate decarboxylative acylation reactions. mdpi.com

Influence of Ligand Structure on Catalytic Performance and Selectivity

The structure of the this compound ligand is expected to have a significant impact on the catalytic performance and selectivity of its metal complexes. nih.gov Factors such as the electronic properties of substituents on the phenyl ring and the steric bulk around the coordination site can be tuned to optimize the catalyst for a specific transformation. epa.gov

For instance, in oxidation reactions, electronic factors can influence the redox potential of the metal center, which is a key parameter in determining the catalytic activity. nih.gov Steric hindrance can control the access of substrates to the catalytic site, thereby influencing the selectivity of the reaction, particularly in cases where multiple reactive sites are present in the substrate molecule. nih.gov

Studies on related catalytic systems have demonstrated that a combination of electronic, steric, and stereoelectronic effects can lead to high levels of chemo-, site-, and diastereoselectivity. nih.gov The ability to systematically modify the ligand structure provides a powerful tool for the rational design of highly efficient and selective catalysts for a wide range of organic transformations.

Analytical and Reagent Applications in Chemical Research

Role of 4-[(Hydroxyimino)methyl]phenol as a Synthetic Intermediate

In synthetic organic chemistry, this compound is a key building block in the preparation of more complex molecules, most notably in the pharmaceutical industry. Its role as a precursor in the synthesis of the anti-gout medication Febuxostat is a well-documented example.

Febuxostat is a non-purine selective inhibitor of xanthine (B1682287) oxidase, and its synthesis involves the construction of a central thiazole (B1198619) ring. Several patented synthetic routes utilize this compound to build the substituted phenyl moiety that is attached to this thiazole core.

One common strategy begins with the conversion of 4-hydroxybenzaldehyde (B117250) to this compound by reacting it with hydroxylamine (B1172632) hydrochloride in the presence of a base. From this oxime intermediate, the synthesis can proceed through several pathways. For instance, the oxime can be subjected to a Beckmann rearrangement to yield 4-hydroxythiobenzamide. This thioamide is a crucial precursor that can then be reacted with an alpha-haloketone (such as ethyl 2-chloroacetoacetate) in a Hantzsch thiazole synthesis to form the 2-(4-hydroxyphenyl)thiazole ring system.

Alternatively, the phenolic hydroxyl group of the 4-(hydroxyphenyl)thiazole intermediate is formylated, and the formyl group is subsequently converted into a cyano group via the oxime. This involves reacting the formyl group with hydroxylamine to form an oxime, which is then dehydrated to the nitrile. Subsequent alkylation and hydrolysis steps complete the synthesis of Febuxostat.

The general transformation highlighting the role of the oxime intermediate is summarized in the table below.

StepReactant(s)Intermediate/ProductReaction TypeSignificance
14-Hydroxybenzaldehyde, Hydroxylamine HydrochlorideThis compoundOximationFormation of the key oxime intermediate.
2AThis compound, Thionating Agent4-HydroxythiobenzamideBeckmann RearrangementCreates the thioamide necessary for thiazole synthesis.
2B2-(4-hydroxyphenyl)thiazole derivative, Formylating Agent2-(3-formyl-4-hydroxyphenyl)thiazole derivativeFormylationIntroduces a carbon atom for conversion to the nitrile group.
3B2-(3-formyl-4-hydroxyphenyl)thiazole derivative, HydroxylamineCorresponding OximeOximationPrepares the formyl group for dehydration to a nitrile.

Applications as a General Analytical Reagent in Chemical Analysis

The chemical structure of this compound, featuring both a phenolic hydroxyl (-OH) group and an oxime (-NOH) group, makes it an effective chelating agent. Phenolic oximes are a well-established class of compounds used in analytical chemistry for the detection and quantification of metal ions. ijtsrd.com The oxygen atom of the phenolic group and the nitrogen atom of the oxime group can coordinate with a metal ion, forming a stable chelate complex.

These complexes are often intensely colored, a property that is exploited in colorimetric and spectrophotometric analysis. The formation of a colored complex allows for the quantitative determination of a metal ion's concentration in a sample by measuring the absorbance of light at a specific wavelength.

While specific, validated spectrophotometric methods detailing the use of this compound are not extensively reported in readily available literature, its application can be understood through its structural isomer, salicylaldoxime (B1680748) (2-hydroxybenzaldehyde oxime). Salicylaldoxime is a classic analytical reagent used for the spectrophotometric determination of various metal ions, particularly copper(II). wikipedia.orgchemicalbook.com

The underlying principle involves the reaction between the phenolic oxime and the metal ion in a solution buffered to a specific pH. Salicylaldoxime reacts with copper(II) ions to form a distinct greenish-yellow copper-salicylaldoximate complex. wikipedia.org This complex is soluble in organic solvents like n-amyl acetate (B1210297), allowing for its extraction from the aqueous sample, which helps to concentrate the analyte and remove interfering species. acs.org

The intensity of the color of the extracted complex is directly proportional to the concentration of copper in the original sample, a relationship governed by the Beer-Lambert Law. By measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax), which for the copper-salicylaldoximate complex is around 344 nm, a calibration curve can be constructed using standards of known concentration. acs.org This curve is then used to determine the concentration of copper in unknown samples. The key parameters for such a method are outlined in the table below.

ParameterDescriptionExample (using Salicylaldoxime for Cu(II) determination)
ReagentThe chromogenic chelating agent.Salicylaldoxime
AnalyteThe metal ion to be quantified.Copper(II) (Cu²⁺)
Complex FormedThe colored metal-reagent chelate.Copper(II)-salicylaldoximate
pHThe optimal pH for selective complex formation.~2.6 - 3.3 wikipedia.org
SolventOrganic solvent for extraction of the complex.n-Amyl acetate or similar acs.org
λmaxWavelength of maximum absorbance for measurement.~344 nm acs.org

Given its analogous functional groups, this compound is expected to exhibit similar chromogenic and chelating properties, making it a candidate for developing new spectrophotometric methods for the determination of transition metal ions.

Chromatographic Analysis and Impurity Profiling for Compound Characterization

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary technique for the analysis and purity assessment of this compound. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose. Such methods are crucial for separating the main compound from any process-related impurities or degradation products. ijtsrd.com

A typical RP-HPLC method for an aromatic oxime like this compound would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, as the phenolic ring provides strong chromophoric activity.

Impurity profiling is essential for ensuring the quality and consistency of the compound, especially when it is used as a pharmaceutical intermediate. Impurities can originate from the manufacturing process or from the degradation of the compound over time. For this compound, which is most commonly synthesized by reacting 4-hydroxybenzaldehyde with hydroxylamine, the potential process-related impurities are predictable.

The primary impurities would include:

Unreacted Starting Materials: Residual amounts of 4-hydroxybenzaldehyde and hydroxylamine.

Reagent Residues: Salts or bases used to facilitate the reaction, such as sodium acetate or pyridine.

Side-Reaction Products: While the formation of oximes is generally efficient, side reactions can occur, though they are less common for this specific transformation.

Degradation Products: The compound may be susceptible to hydrolysis, especially under strong acidic or basic conditions, which could revert the oxime back to 4-hydroxybenzaldehyde. Oxidation of the phenol (B47542) group is also a potential degradation pathway.

A validated, stability-indicating HPLC method must be able to resolve the main peak of this compound from all known and potential impurities.

Impurity TypePotential CompoundOriginAnalytical Control Method
Starting Material4-HydroxybenzaldehydeIncomplete reactionRP-HPLC
Starting MaterialHydroxylamineIncomplete reactionIon Chromatography or specific derivatization method
Degradation Product4-HydroxybenzaldehydeHydrolysis of the oximeStability-Indicating RP-HPLC
By-productUnknown oxidation productsOxidation of the phenol groupStability-Indicating RP-HPLC with mass spectrometry (MS) for identification

Q & A

Q. What are the optimal synthetic routes for 4-[(Hydroxyimino)methyl]phenol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis can be optimized by varying catalysts (e.g., acid/base conditions), solvents (polar aprotic solvents like DMF), and reaction temperatures (60–80°C). Monitoring reaction progress via HPLC or TLC ensures intermediate stability. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization enhances purity. Comparative studies of Schiff base formation kinetics under different conditions are critical .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identifies tautomeric forms (oxime-enol vs. keto) and hydrogen bonding interactions. For example, phenolic -OH protons appear as broad singlets near δ 10–12 ppm .
  • FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and imine (C=N stretch, ~1600 cm⁻¹) groups .
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen-bonded networks) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the tautomeric stability and biological interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates energy differences between tautomers (e.g., oxime-enol vs. keto) and simulates UV-Vis spectra .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Focus on hydrogen bonding with the hydroxyimino group and π-π stacking with aromatic residues .
  • MD simulations : Assess stability in aqueous vs. lipid membranes over 100-ns trajectories .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity)?

  • Methodological Answer :
  • Standardized assays : Repeat dose-response studies (e.g., COX-2 inhibition for anti-inflammatory activity) under controlled pH (7.4) and temperature (37°C) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may contribute to cytotoxicity .
  • Comparative studies : Benchmark against structurally similar compounds (e.g., 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol) to isolate structure-activity relationships .

Q. How does environmental pH influence the stability and reactivity of this compound?

  • Methodological Answer :
  • pH-dependent stability studies : Use UV-Vis spectroscopy (200–400 nm) to track degradation kinetics at pH 2–12. The hydroxyimino group is prone to hydrolysis under acidic conditions, forming phenolic byproducts .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds (e.g., >150°C in inert atmospheres) .

Data-Driven Experimental Design

Designing a study to evaluate the compound’s interaction with serum albumin:

  • Methodological Answer :
  • Fluorescence quenching assays : Measure tryptophan residue quenching in bovine serum albumin (BSA) at λ_ex = 280 nm. Calculate binding constants (Kb) via Stern-Volmer plots .
  • Circular Dichroism (CD) : Monitor secondary structural changes in BSA upon ligand binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Addressing discrepancies in reported tautomeric ratios across solvents:

  • Methodological Answer :
  • Variable-temperature NMR : Acquire 1H NMR spectra in DMSO-d6, CDCl3, and D2O at 25–60°C to track tautomer equilibrium shifts .
  • Solvent polarity analysis : Correlate tautomer prevalence with solvent dielectric constants (e.g., higher enol content in polar solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.